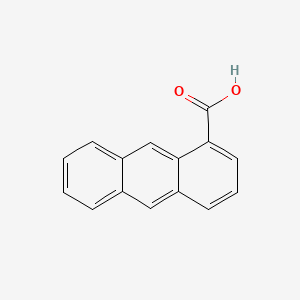

1-Anthracenecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFAKBRKTKVJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209512 | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-42-1 | |

| Record name | 1-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Anthracenecarboxylic acid chemical structure

An In-depth Technical Guide to 1-Anthracenecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (1-ACA), a polycyclic aromatic hydrocarbon derivative. While its isomer, 9-Anthracenecarboxylic acid, is extensively studied and utilized, 1-ACA presents a unique structural motif with distinct physicochemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of 1-ACA's chemical structure, spectroscopic signature, synthesis methodologies, and safety protocols. By consolidating available technical data and outlining experimental procedures, this guide serves as a foundational resource for leveraging 1-ACA in novel research and development endeavors.

Introduction: Delineating the 1-Anthracene Carboxylic Acid Isomer

Anthracenecarboxylic acids are a class of organic compounds characterized by a carboxylic acid group attached to an anthracene ring system. The specific position of this functional group profoundly influences the molecule's electronic properties, reactivity, and spatial configuration. While the 9-substituted isomer (9-ACA) is widely recognized, notably as a chloride channel inhibitor, the 1-substituted isomer, this compound (CAS RN: 607-42-1), remains a less-explored yet significant molecule.[1][2]

The distinct placement of the carboxyl group at the C1 position, adjacent to the annulated benzene ring, introduces steric and electronic effects that differentiate it from its other isomers, such as the 2- and 9-anthroic acids.[2][3] Understanding these nuances is critical for its application as a building block in organic synthesis, a functional component in materials science, or a scaffold in medicinal chemistry. This guide aims to provide the core technical knowledge required to work with and innovate using 1-ACA.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 1-ACA are dictated by its molecular architecture. The planar, aromatic, three-ring system of anthracene is functionalized with a carboxylic acid group at a sterically hindered peri-position.

Chemical Structure

The IUPAC name for this compound is anthracene-1-carboxylic acid.[4] Its structure consists of a tricyclic aromatic anthracene core with a carboxyl group (-COOH) substituted at the C1 position.

Caption: Chemical structure of this compound with IUPAC numbering.

Physicochemical and Spectroscopic Data

A summary of key properties for 1-ACA is presented below. This data is essential for its identification, purification, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 607-42-1 | [1][5] |

| Molecular Formula | C₁₅H₁₀O₂ | [1][4] |

| Molecular Weight | 222.24 g/mol | [1][5] |

| Appearance | Light yellow to green crystalline powder | [5] |

| Melting Point | 249.0 - 253.0 °C | [5] |

| InChIKey | CCFAKBRKTKVJPO-UHFFFAOYSA-N | [1][4] |

| Purity (Typical) | >99.0% (by Titration) | [5] |

| Solubility | Faint turbidity in N,N-Dimethylformamide (DMF) | [5] |

| Spectral Database ID | SDBS: 19104 | [5] |

Expert Insight: The high melting point of 1-ACA is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonding between the carboxylic acid moieties and strong π-π stacking of the anthracene cores. Its limited solubility in common organic solvents necessitates the use of polar aprotic solvents like DMF or DMSO for reactions and analysis, a critical consideration for experimental design.

Synthesis and Purification

While various methods exist for the synthesis of anthracenecarboxylic acid isomers, a common modern approach for the 9-substituted isomer involves the oxidation of 9-anthraldehyde.[6][7] For the 1-isomer, analogous strategies starting from 1-anthraldehyde can be employed, though literature is less abundant. A generalized, reliable protocol based on the well-documented oxidation of aromatic aldehydes is presented below.

Synthesis Workflow: Oxidation of 1-Anthraldehyde

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger, is a highly effective method for converting aldehydes to carboxylic acids without significant side reactions on the aromatic core.

Caption: Generalized workflow for the synthesis of 1-ACA via Pinnick oxidation.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 9-ACA and is expected to yield high-purity 1-ACA.[7]

Materials:

-

1-Anthraldehyde

-

Isopropanol

-

Sodium Dihydrogen Phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

Sodium Chlorite (NaClO₂)

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-anthraldehyde (1.0 eq) in isopropanol (10-20 parts by mass).

-

Buffering: Add an aqueous solution of sodium dihydrogen phosphate (approx. 2.5 eq).

-

Scavenger Addition: Add 2-methyl-2-butene (approx. 2.0 eq) to the stirring mixture. This scavenger is crucial to react with the hypochlorite byproduct, preventing unwanted chlorination of the anthracene ring.

-

Oxidant Addition: Prepare an aqueous solution of sodium chlorite (approx. 1.5 eq). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 20-30°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

-

Solvent Removal: Once the reaction is complete, remove the isopropanol using a rotary evaporator.

-

Acidification & Extraction: To the remaining aqueous residue, slowly add 2M HCl until the pH is between 1 and 5, causing the product to precipitate. Extract the product into ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent such as toluene or glacial acetic acid to obtain pure this compound as a crystalline solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity should exceed 99%.[7]

Applications in Research and Drug Development

While specific, large-scale applications for 1-ACA are not as widely documented as for its 9-isomer, its unique structure makes it a molecule of high interest for several advanced applications.

-

Organic Synthesis Building Block: 1-ACA serves as a versatile precursor for more complex molecules. The carboxylic acid group can be readily converted to esters, amides, acid chlorides, or other functional groups, enabling its incorporation into larger molecular frameworks. This is analogous to how 9-ACA is used to synthesize compounds like 9-Cyanoanthracene and substituted purines.[8][9]

-

Fluorescent Probes and Materials: The anthracene core is inherently fluorescent. The substitution at the C1 position alters the electronic distribution and, consequently, the photophysical properties (absorption/emission spectra, quantum yield) compared to other isomers. This makes 1-ACA a candidate for developing novel fluorescent labels, probes, or components in organic light-emitting diodes (OLEDs), where fine-tuning of emission wavelengths is critical.

-

Molecular Scaffolding in Drug Discovery: In medicinal chemistry, rigid aromatic scaffolds are valuable for orienting functional groups in three-dimensional space to interact with biological targets. The 1-ACA scaffold can be used to design new ligands for proteins where the specific geometry offered by the C1 substitution is required for optimal binding. For instance, while 9-ACA is a known chloride channel blocker, derivatives of 1-ACA could be synthesized and screened for novel biological activities, potentially targeting different channels or enzymes.[10]

-

Nanomaterials and Surface Chemistry: Carboxylic acids are excellent anchoring groups for binding to metal oxide surfaces. 1-ACA can be used to functionalize nanoparticles (e.g., TiO₂, ZnO) to modify their surface properties, create organic-inorganic hybrid materials, or act as a sensitizer in photocatalysis.[11] Its rigid structure can influence the self-assembly and packing of molecules on a surface.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, 1-ACA is classified as an irritant.

-

Hazard Identification:

-

Recommended Precautions (P-Statements):

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][13] Keep away from oxidizing agents.

Conclusion

This compound is a valuable chemical entity whose full potential is yet to be unlocked. Its distinct structural and electronic properties, arising from the C1-position of the carboxyl group, differentiate it significantly from its more common isomers. This guide has provided a foundational framework covering its structure, properties, a robust synthesis protocol, and key safety information. For researchers in organic synthesis, materials science, and drug discovery, 1-ACA represents an opportunity to develop novel molecules and materials with tailored functions. Further investigation into its biological activity and photophysical characteristics is warranted and promises to yield exciting discoveries.

References

- Stenutz, R. This compound. NIST Chemistry WebBook.

- PubChem. Anthracene-1-carboxylic acid. PubChem Compound Summary for CID 11837.

- Human Metabolome Database. Showing metabocard for anthracene-9-carboxylic acid (HMDB0248461). (2021).

- PubChem. 2-Anthracenecarboxylic Acid. PubChem Compound Summary for CID 101325.

- NIST. 9-Anthracenecarboxylic acid. NIST Chemistry WebBook.

- Patsnap. Synthesis method of 9-anthracene carboxylic acid. Eureka.

- Google Patents. Method for producing anthracene-9-carboxylic acid and reaction mixture.

- Wawrzyniak, U. et al. (2022). Adsorption Behavior of 9-Anthracenecarboxylic Acid on (110) Rutile TiO2. The Journal of Physical Chemistry C.

- PubChem. 9-Anthracenecarboxylic acid. PubChem Compound Summary for CID 2201.

- Google Patents. A kind of synthetic method of 9-anthracenecarboxylic acid.

- NIST. IR Spectrum: 9-Anthracenecarboxylic acid. NIST Chemistry WebBook.

- Li, Y. et al. (2020). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. Nanoscale.

- Momiji, I. et al. (2005). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Journal of the Chinese Chemical Society.

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | 607-42-1 [chemicalbook.com]

- 3. 2-Anthracenecarboxylic Acid | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H10O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 607-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 8. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]

- 9. 9-蒽甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Application Research of 9-anthracenecarboxylic acid_Chemicalbook [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Spectral Analysis of 1-Anthracenecarboxylic Acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectral analysis of 1-Anthracenecarboxylic acid, a key polycyclic aromatic hydrocarbon derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used to elucidate the structure and properties of this compound. We will explore Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering both theoretical understanding and practical experimental insights.

Introduction

This compound belongs to the family of anthracenecarboxylic acids, which are organic compounds containing a carboxylic acid group attached to an anthracene ring system. These compounds are of significant interest in various fields, including materials science and medicinal chemistry. A thorough understanding of their spectral characteristics is paramount for their identification, characterization, and quality control. This guide will provide a detailed examination of the spectral data of this compound, with comparative references to its isomer, 9-Anthracenecarboxylic acid, for which a greater wealth of spectral data is publicly available.

Molecular Structure of this compound

To fully appreciate the spectral data, it is essential to understand the molecular structure of this compound. The molecule consists of a tricyclic aromatic anthracene core with a carboxylic acid group substituted at the 1-position.

Caption: Molecular structure of this compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

For a solid aromatic carboxylic acid like this compound, the following protocol for EI-MS is typically employed:

-

Sample Preparation: A small amount of the solid sample (typically 1 mg/mL) is dissolved in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[1] The solution should be free of any particulate matter.

-

Instrument Setup: The mass spectrometer is tuned according to the manufacturer's protocol to ensure optimal sensitivity, resolution, and peak shape.[2]

-

Sample Introduction: The sample solution is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Data Presentation: Mass Spectrum of 9-Anthracenecarboxylic Acid

Due to the limited availability of a detailed mass spectrum for this compound, the spectrum of its isomer, 9-Anthracenecarboxylic acid, is presented here for illustrative purposes. The fragmentation patterns are expected to share similarities.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222 | 54.3 | [M]•+ (Molecular Ion) |

| 205 | 15.4 | [M-OH]•+ |

| 178 | 100.0 | [M-CO2]•+ or [M-COOH]+• |

| 177 | 24.6 | [M-COOH]+ |

| 176 | 23.7 | [M-COOH-H]+ |

| 152 | 5.8 | [C12H8]•+ |

Data sourced from ChemicalBook and NIST.[1][4]

Expertise & Experience: Interpretation of the Mass Spectrum

The mass spectrum of an aromatic carboxylic acid is characterized by a prominent molecular ion peak due to the stability of the aromatic system.[5][6] The fragmentation is primarily driven by the loss of the carboxylic acid functional group.

-

Molecular Ion (m/z 222): The presence of a significant peak at m/z 222 corresponds to the molecular weight of this compound (C15H10O2), confirming the identity of the compound.

-

Loss of a Hydroxyl Radical (m/z 205): The peak at m/z 205 results from the loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

Decarboxylation (m/z 178): The base peak at m/z 178 is characteristic of the loss of a carboxyl radical (•COOH) or carbon dioxide (CO2), leading to the formation of a stable anthracene radical cation.

-

Loss of the Carboxy Group (m/z 177): The peak at m/z 177 corresponds to the loss of the entire carboxylic acid group, forming an anthracenyl cation.

Caption: Key fragmentation pathways of Anthracenecarboxylic acid.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: For ¹H NMR, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).[7] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[7] The sample should be completely dissolved to avoid peak broadening.[8]

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Data Presentation: ¹H and ¹³C NMR of Anthracenecarboxylic Acids

¹H NMR (DMSO-d6, 400 MHz) of 9-Anthracenecarboxylic acid:

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid Proton | ~13.98 |

| Aromatic Protons | 7.5-8.8 |

Data sourced from ChemicalBook.[9]

¹³C NMR (DMSO-d6) of this compound (Predicted and Experimental):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| Aromatic C-COOH | ~130 |

| Other Aromatic C | 120-135 |

Data from various sources including ChemicalBook and SpectraBase.[10]

Expertise & Experience: Interpretation of NMR Spectra

-

¹H NMR: The proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically 10-13 ppm), which is a characteristic feature.[11][12] The aromatic protons of the anthracene core will resonate in the aromatic region (typically 7-9 ppm), and their specific chemical shifts and coupling patterns would allow for the complete assignment of the 1-substituted isomer.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is observed in the downfield region of the spectrum, typically around 165-185 ppm.[12][13] The aromatic carbons of the anthracene moiety will appear between approximately 120 and 140 ppm. The specific chemical shifts are influenced by the position of the carboxylic acid group.

Caption: General NMR chemical shift regions for this compound.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method for FTIR

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample to ensure a homogenous mixture.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[14]

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Data Presentation: Characteristic IR Absorptions of 9-Anthracenecarboxylic Acid

An IR spectrum of 9-Anthracenecarboxylic acid from the NIST database is used as a reference.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1680 | C=O stretch (carbonyl) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1300 | C-O stretch and O-H bend |

| Below 900 | C-H out-of-plane bending (aromatic) |

Data interpreted from the NIST Chemistry WebBook.[4]

Expertise & Experience: Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic anthracene core.

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[15]

-

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C=C and C-H Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the anthracene ring system. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-O stretching and O-H bending, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Caption: Key features in the FTIR spectrum of an aromatic carboxylic acid.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like anthracene derivatives.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare solutions of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at known concentrations. A typical concentration range is 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.

Data Presentation: UV-Vis Absorption of Anthracene Derivatives

The UV-Vis spectrum of anthracene derivatives is characterized by distinct absorption bands. For 9-Anthracenecarboxylic acid in various solvents, characteristic peaks are observed.[16] The absorption spectrum is sensitive to the solvent environment.[16]

| Solvent | λmax (nm) |

| Water | 333, 345, 365, 384 |

| Ethanol | ~350-390 |

| Acetonitrile | ~350-390 |

Data sourced from scientific literature. The molar absorptivity (ε) for anthracene itself at 356.2 nm is approximately 9,700 cm⁻¹/M.

Expertise & Experience: Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be similar to that of anthracene, with some shifts due to the carboxylic acid substituent. The spectrum arises from π → π* electronic transitions within the conjugated aromatic system. The fine vibronic structure, characteristic of the anthracene core, is often preserved. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH due to potential changes in the protonation state of the carboxylic acid and solute-solvent interactions.[16] An extension of conjugation generally leads to a bathochromic (red) shift in the absorption maxima.

Caption: Factors influencing the UV-Vis spectrum of this compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing MS, NMR, IR, and UV-Vis spectroscopy, provides a robust framework for its structural elucidation and characterization. Each technique offers unique and complementary information, from molecular weight and fragmentation to the specific arrangement of atoms and electronic properties. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of this important molecule and facilitating its application in various scientific endeavors.

References

- Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. VTechWorks.

- Kim, H. J., & Whitten, D. G. (2007). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. The Journal of Physical Chemistry B, 111(49), 13745–13750.

- Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.

- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(11), 1347-1356.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Abdel-Mottaleb, M. S. A., et al. (2005). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 174(1), 47-53.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access Mass Spectrometers.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Shimadzu. (n.d.). KBr Pellet Method.

- Abdel-Mottaleb, M. S. A., et al. (2005). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Semantic Scholar.

- YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation.

- Oregon State University. (n.d.). Anthracene. OMLC.

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready.

- NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1-Anthroic acid - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 9,10-Dioxo-9,10-dihydro-2-anthracenecarboxylic acid - Optional[1H NMR] - Spectrum.

- Stenutz, R. (n.d.). This compound.

- ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table.

- Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- National Institutes of Health. (2024, May 30). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present.

- HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready.

- YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- Chemistry LibreTexts. (2023, January 29). Mass Spectrometry.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. whitman.edu [whitman.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. This compound(607-42-1) 13C NMR spectrum [chemicalbook.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. azooptics.com [azooptics.com]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. omlc.org [omlc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-Anthracenecarboxylic Acid

Abstract

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-anthracenecarboxylic acid, a key polycyclic aromatic hydrocarbon (PAH) derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of the molecule through detailed interpretation of both ¹H and ¹³C NMR data. We will explore the fundamental principles dictating the spectral features, including chemical shifts and coupling patterns, which arise from the molecule's unique electronic environment. Furthermore, this guide presents a validated, step-by-step experimental protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. The synthesis of theoretical knowledge with practical, field-proven insights aims to empower the reader to confidently utilize NMR spectroscopy for the unambiguous characterization of this compound and related aromatic systems.

Introduction: The Analytical Imperative for this compound

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The addition of a carboxylic acid functional group at the 1-position introduces significant changes to the molecule's electronic and chemical properties, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Given its complex aromatic structure, unambiguous characterization is paramount to ensure purity, verify synthetic outcomes, and understand its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed atomic-level map of the molecular framework. This guide will dissect the NMR spectrum of this compound, providing the rationale behind the observed spectral patterns and a robust methodology for their acquisition.

Molecular Structure and NMR Implications

The key to interpreting the NMR spectrum of this compound lies in understanding its structure and the resulting magnetic environment of each nucleus. The anthracene core is a large, planar system of delocalized π-electrons. This system generates a powerful ring current effect when placed in an external magnetic field, which is a dominant factor in determining the chemical shifts of the aromatic protons.[2]

The carboxylic acid group at the C1 position is a strong electron-withdrawing group. This electronic effect, combined with steric interactions, breaks the symmetry of the anthracene core, rendering all nine aromatic protons and all 14 aromatic carbons chemically inequivalent. This lack of symmetry is a crucial point, as it dictates that we should expect to see a distinct resonance for nearly every proton and carbon in the molecule.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

5.3. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and slow down proton exchange).

-

Ensure the sample is fully dissolved. Use a vortex mixer or a brief sonication if necessary. A clear, particulate-free solution is critical.

-

Carefully transfer the solution into a high-precision 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This ensures the stability of the magnetic field during acquisition.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp lines and high resolution. Monitor the lock signal or an FID shape to assess shim quality.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.

-

¹H Acquisition: Acquire the proton spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum. A standard pulse-acquire experiment with proton decoupling (e.g., zgpg30) is common. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans will be required compared to the ¹H experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the internal standard TMS to 0.00 ppm or, if not added, the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons and pick the peak frequencies for both ¹H and ¹³C spectra.

-

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. The ¹H and ¹³C spectra provide a wealth of information, from the presence of the carboxylic acid functional group to the specific environment of each atom in the complex aromatic framework. By understanding the principles of ring currents and substituent effects, and by adhering to a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality NMR data. This guide serves as a foundational resource, blending theoretical understanding with practical application to facilitate the successful characterization of this important molecule and its analogues.

References

- National Institute of Standards and Technology (NIST). (2015). Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy.

- Zhang, Q., et al. (2016). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy. ResearchGate.

- Paredes-Rojas, Y., et al. (2019). Determination of 13C NMR Chemical Shift Structural Ranges for Polycyclic Aromatic Hydrocarbons (PAHs) and PAHs in Asphaltenes. Energy & Fuels.

- Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing.

- MDPI. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- PubChem. (n.d.). 9-Anthracenecarboxylic acid.

- ResearchGate. (n.d.). ¹H-NMR spectra of the anthracene derivatives.

- Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. (n.d.). 9-Anthracenecarboxylic acid.

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. (n.d.). 1-Anthroic acid - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 9,10-Dioxo-9,10-dihydro-2-anthracenecarboxylic acid - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). 9-Anthracenecarboxylic acid.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 1-Anthracenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-anthracenecarboxylic acid, a molecule of interest in materials science and pharmaceutical development. We will delve into the theoretical underpinnings of its vibrational spectroscopy, detailing the characteristic absorption bands arising from its unique polycyclic aromatic and carboxylic acid functionalities. This guide offers field-proven insights into experimental best practices for sample preparation and spectral acquisition using both potassium bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative resource for researchers seeking to accurately acquire and interpret the IR spectrum of this compound.

Introduction: The Vibrational Fingerprint of a Complex Molecule

This compound presents a fascinating case study in infrared spectroscopy. Its structure marries a rigid, polycyclic aromatic hydrocarbon (PAH) framework with a polar, hydrogen-bonding carboxylic acid group. This combination gives rise to a rich and informative IR spectrum that acts as a molecular fingerprint, sensitive to both intramolecular vibrations and intermolecular interactions. Understanding this spectrum is paramount for confirming molecular identity, assessing purity, and probing intermolecular forces that govern its solid-state properties.

This guide will systematically deconstruct the IR spectrum of this compound, correlating specific spectral features with the underlying molecular vibrations. We will explore the profound influence of hydrogen bonding, a hallmark of carboxylic acids, which leads to characteristic broad and shifted absorption bands. Furthermore, we will dissect the contributions from the anthracene core, including aromatic C-H and C=C stretching and bending modes.

Theoretical Framework: Deciphering the Vibrational Modes

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the carboxylic acid group and the anthracene ring system.

The Dominant Signature: The Carboxylic Acid Group

The carboxyl functional group (-COOH) gives rise to some of the most prominent and diagnostic peaks in the IR spectrum.[1]

-

O-H Stretching: The most recognizable feature of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration, typically observed in the wide range of 3300-2500 cm⁻¹.[2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.[1][3][4] This broad envelope often overlaps with the sharper C-H stretching bands.[3][5]

-

C=O Stretching: The carbonyl (C=O) stretching vibration produces a strong and sharp absorption band. For aromatic carboxylic acids like this compound, this peak is typically found in the range of 1710-1680 cm⁻¹.[4] Conjugation with the aromatic ring system lowers the frequency compared to saturated carboxylic acids.[2][4] The presence of hydrogen-bonded dimers also influences the position of this band, generally shifting it to a lower wavenumber around 1710 cm⁻¹.[2]

-

C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching and in-plane O-H bending vibrations. The C-O stretch appears as a medium to strong band between 1320-1210 cm⁻¹.[3][4] The O-H bending vibration often manifests as a broad band in the 1440-1395 cm⁻¹ region and a notable, broad out-of-plane wagging band between 960-900 cm⁻¹.[3][4]

Caption: Molecular structure of this compound.

The Aromatic Framework: Vibrations of the Anthracene Core

The anthracene moiety contributes a series of characteristic absorptions to the spectrum.

-

Aromatic C-H Stretching: These vibrations give rise to sharp, medium-to-weak intensity bands in the region of 3100-3000 cm⁻¹.[6][7] A C-H stretching mode for anthracene itself has been observed at a high frequency of 3136 cm⁻¹.[8] These bands appear at a slightly higher frequency than the C-H stretching in alkanes, which is a useful diagnostic feature for unsaturation.[6][9]

-

Aromatic C=C Stretching (Ring Modes): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium to strong, sharp bands in the 1620-1400 cm⁻¹ region.[7] Specifically for aromatic hydrocarbons, absorptions are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[6]

-

C-H Out-of-Plane Bending (OOP): The region below 900 cm⁻¹ is dominated by strong absorptions due to the out-of-plane bending of the aromatic C-H bonds.[10] The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic ring.[6] For polycyclic aromatic hydrocarbons, these strong bands are typically found between 900 and 675 cm⁻¹.[6][11]

Caption: Hydrogen bonding dimer of this compound.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid sample like this compound. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: The KBr Pellet Method

This classic transmission method provides a high-quality spectrum when executed correctly. It involves intimately mixing the sample with dry KBr powder and pressing the mixture into a transparent pellet.

Rationale: KBr is transparent to infrared radiation and has a plastic-like quality under pressure, allowing it to form a solid matrix for the finely dispersed sample.[12] A sample concentration of approximately 1% in KBr is ideal to ensure that the absorption bands are within the optimal range for detection.[13]

Step-by-Step Methodology:

-

Drying: Thoroughly dry both the this compound sample and high-purity FTIR-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture will introduce broad O-H absorption bands around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹, which can interfere with the sample spectrum. Store the dried materials in a desiccator.

-

Weighing: Weigh approximately 1-2 mg of the this compound and 100-200 mg of the dried KBr.[12] The ratio should be roughly 1:100.[14]

-

Grinding: In a clean and dry agate mortar and pestle, grind the KBr to a fine, consistent powder.[12] Add the this compound to the mortar and continue to grind the mixture until it is a homogenous, fine powder.[12][13][14] This step is crucial for minimizing scattering of the IR beam.

-

Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 5-10 metric tons) for several minutes to form a transparent or translucent pellet.[14][15]

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a popular and convenient alternative to the KBr pellet method, requiring minimal sample preparation.[16][17]

Rationale: In ATR, an IR beam is passed through a crystal of high refractive index (e.g., diamond or germanium).[18] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[16][17][19] This makes ATR a surface-sensitive technique.

Step-by-Step Methodology:

-

Crystal Cleaning: Before and after each measurement, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to ratio against the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[16]

-

Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal.[16] Good contact is critical for a strong signal.

-

Spectral Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The resulting spectrum is an absorbance spectrum.

Caption: Experimental workflows for IR analysis.

Data Interpretation: The Spectrum of this compound

The following table summarizes the expected key absorption bands in the IR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Characteristics |

| 3300 - 2500 | O-H stretch (in hydrogen-bonded dimer) | Strong | Very broad, often with smaller C-H stretching peaks superimposed.[2][3][5] |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Sharp peaks.[6][7] |

| 1710 - 1680 | C=O stretch (aromatic, hydrogen-bonded dimer) | Strong | Sharp and intense.[4] |

| 1620 - 1580 | Aromatic C=C stretch (ring mode) | Medium | Sharp peaks.[6] |

| 1500 - 1400 | Aromatic C=C stretch (ring mode) | Medium | Sharp peaks.[6] |

| 1440 - 1395 | In-plane O-H bend | Medium | Can be broad and may overlap with other bands.[3] |

| 1320 - 1210 | C-O stretch | Medium-Strong | Often a prominent peak in the fingerprint region.[3][4] |

| 960 - 900 | Out-of-plane O-H wag (dimer) | Medium | Broad.[3][4] |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | Pattern is diagnostic of the substitution on the anthracene core.[6] |

Safety Precautions

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[20][21] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][22][23] Avoid inhalation of dust.[23]

Conclusion

The infrared spectrum of this compound is a powerful analytical tool that provides a wealth of information about its molecular structure and intermolecular interactions. The dominant features arise from the hydrogen-bonded carboxylic acid dimer, which produces a characteristically broad O-H stretch and a strong C=O stretch below 1710 cm⁻¹. Superimposed on these are the sharper absorptions from the anthracene core, including aromatic C-H and C=C stretching and the diagnostic out-of-plane C-H bending vibrations. By following the detailed experimental protocols for either the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra. This guide provides the foundational knowledge for accurate spectral interpretation, which is essential for quality control, structural elucidation, and understanding the solid-state chemistry of this important molecule.

References

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- Infrared Spectrometry. MSU Chemistry. [Link]

- IR: carboxylic acids. University of Calgary. [Link]

- IR Spectroscopy Tutorial: Arom

- Bernstein, L. S., et al. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal Supplement Series. [Link]

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

- KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. [Link]

- The highest energy intramolecular vibrational mode of anthracene is...

- 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. [Link]

- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

- The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. (2025, August 7).

- KBr Pellet Method. Shimadzu. [Link]

- Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

- Fingerprints of polycyclic aromatic hydrocarbons (PAHs) in infrared absorption spectroscopy. IRIS Re.Public@polimi.it. [Link]

- INFRARED SPECTROSCOPY. St.

- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. [Link]

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). MDPI. [Link]

- COOH IR Peak Identification Guide. (2024, December 16). Berkeley Learning Hub. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. agilent.com [agilent.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. chemicalbook.com [chemicalbook.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Analytical Imperative for 1-Anthracenecarboxylic Acid

An In-Depth Technical Guide to the Mass Spectrometry of 1-Anthracenecarboxylic Acid

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, presents a unique analytical challenge due to its structural complexity and its relevance in diverse fields, from materials science to drug development. As a fluorescent probe and a building block in organic synthesis, the precise characterization of this molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for its unambiguous identification, structural elucidation, and quantification.

This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to leverage mass spectrometry for the robust analysis of this and similar aromatic carboxylic acids.

Pillar I: Ionization Techniques - The Gateway to Mass Analysis

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The selection dictates the nature of the generated ions and, consequently, the information that can be gleaned from the resulting mass spectrum. The two primary ionization modalities for this class of compounds are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This is particularly useful for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

Mechanism of Action & Causality:

In EI, the gaseous analyte is bombarded with high-energy electrons (typically 70 eV).[1] This collision ejects an electron from the molecule, forming a radical cation, also known as the molecular ion (M•+).[2] Due to the high internal energy of the molecular ion, it undergoes subsequent fragmentation, breaking down into smaller, more stable ions.[2] For aromatic compounds, the stable ring structure often leads to a prominent molecular ion peak.[3]

Expected Fragmentation of this compound in EI-MS:

Aromatic carboxylic acids exhibit characteristic fragmentation pathways in EI-MS.[4] The mass spectrum of the isomeric 9-anthracenecarboxylic acid provides a valuable reference.[5][6]

-

Molecular Ion (M•+): A strong molecular ion peak is expected due to the stability of the anthracene ring system.[3][4] For this compound (C₁₅H₁₀O₂), the molecular weight is approximately 222.24 g/mol .[7]

-

Loss of a Hydroxyl Radical (•OH): A prominent fragment resulting from the cleavage of the C-OH bond of the carboxylic acid group, leading to the formation of an acylium ion ([M-OH]⁺). This would appear at m/z 205.

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the anthracene ring and the carboxylic acid group results in a fragment corresponding to the loss of the entire carboxyl group, yielding an anthracenyl cation ([M-COOH]⁺) at m/z 177.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further lose a molecule of carbon monoxide, leading to a fragment at m/z 177 ([M-OH-CO]⁺).

The following table summarizes the expected key fragments for this compound under EI conditions:

| Fragment Ion | Proposed Structure | m/z (Theoretical) | Significance |

| [C₁₅H₁₀O₂]•+ | Molecular Ion | 222 | Confirms molecular weight. |

| [C₁₅H₉O]⁺ | Acylium Ion | 205 | Loss of •OH from the carboxylic acid. |

| [C₁₄H₉]⁺ | Anthracenyl Cation | 177 | Loss of •COOH or sequential loss of •OH and CO. |

Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Determination

Electrospray Ionization is a "soft" ionization technique that is ideal for analyzing polar and thermally labile compounds.[8][9] It typically produces protonated or deprotonated molecules with minimal fragmentation, making it the method of choice for accurate molecular weight determination and for interfacing with liquid chromatography (LC-MS).[8]

Mechanism of Action & Causality:

In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10] Depending on the polarity of the applied voltage, ESI can be operated in positive or negative ion mode.

-

Negative Ion Mode (ESI-): Given the acidic nature of the carboxylic acid group, this compound is most effectively ionized in negative ion mode. This process involves the abstraction of a proton from the carboxylic acid, resulting in the formation of a deprotonated molecule, [M-H]⁻.[8] This is the preferred mode for quantitative analysis of acidic drugs and metabolites.

-

Positive Ion Mode (ESI+): While less efficient for carboxylic acids, positive ion mode can sometimes yield a protonated molecule, [M+H]⁺, or adducts with cations present in the mobile phase (e.g., [M+Na]⁺).

Workflow for ESI-MS Analysis:

The following diagram illustrates a typical workflow for the analysis of this compound using LC-ESI-MS.

Figure 1: LC-ESI-MS Workflow for this compound Analysis.

Pillar II: Experimental Protocols - A Self-Validating System

A robust analytical method relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for the mass spectrometric analysis of this compound.

Protocol 1: Direct Infusion ESI-MS for Molecular Weight Confirmation

This protocol is designed for the rapid confirmation of the molecular weight of a synthesized or purified sample of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for negative ion mode).

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.0-4.0 kV.

-

Drying Gas (Nitrogen) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire data in full scan mode over a mass range of m/z 100-300.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for a prominent peak at m/z 221.06, corresponding to the [M-H]⁻ ion of this compound.

-

Protocol 2: LC-MS for Quantification using a Deuterated Internal Standard

For accurate quantification in complex matrices, the use of a stable isotope-labeled internal standard is essential.[11] 9-Anthracene-d9-carboxylic acid is a suitable internal standard for this purpose.[11][12]

Step-by-Step Methodology:

-

Preparation of Standards and Samples:

-

Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard (9-anthracene-d9-carboxylic acid).

-

For sample analysis, spike a known volume of the sample with the internal standard solution.

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to achieve chromatographic separation (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: ESI, Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 221.1 → 177.1 (quantifier), 221.1 → 203.1 (qualifier).

-

9-Anthracene-d9-carboxylic acid: m/z 230.1 → 185.1 (quantifier).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Fragmentation Pathway Diagram (Negative Ion Mode CID):

Figure 2: Proposed Fragmentation of [M-H]⁻ of this compound.

Pillar III: Trustworthiness and Authoritative Grounding

The methodologies described herein are based on established principles of mass spectrometry and have been validated in numerous applications. The use of an internal standard in quantitative analysis provides a self-validating system, correcting for variations in sample preparation and instrument response.[11] All claims regarding fragmentation patterns and ionization behavior are supported by authoritative sources in the field of mass spectrometry.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. A thorough understanding of the principles of ionization and fragmentation, coupled with the implementation of robust and validated experimental protocols, is essential for obtaining high-quality, reliable data. By carefully selecting the appropriate ionization technique and analytical workflow, researchers can confidently elucidate the structure and determine the concentration of this important molecule in a variety of matrices.

References

- McLafferty, F. W., & Gohlke, R. S. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST WebBook.

- ResearchGate. (n.d.). Mass spectra of the reference anthraquinone 1-carboxylic acid in NIST.

- NIH. (2019, February 10).

- Unknown Source. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.

- Chemistry LibreTexts. (2023, February 11).

- SCION Instruments. (n.d.).

- NIST. (n.d.). 9-Anthracenecarboxylic acid. NIST WebBook.

- SIELC Technologies. (2018, May 16). 9-Anthracenecarboxylic acid.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Stable Isotope. (n.d.). Anthracene-9-carboxylic acid-d9 (9-Anthracenecarboxylic acid-d9).

- UVIC. (2018, August 17). Ionization methods for the mass spectrometry of organometallic compounds.

- ChemicalBook. (n.d.). 9-Anthracenecarboxylic acid(723-62-6) 1H NMR spectrum.

- YouTube. (2023, January 25).

- YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage.

- PubChem. (n.d.). 9-Anthracenecarboxylic acid.

- ChemScene. (n.d.). Anthracene-9-carboxylic acid.

- YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Benchchem. (n.d.).

- YouTube. (2018, October 29).

- LCGC International. (n.d.).

Sources

- 1. What are the common ionization methods for GC/MS [scioninstruments.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 6. 9-Anthracenecarboxylic acid [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Anthracenecarboxylic Acids: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Anthracenecarboxylic acid and its key isomers, 2- and 9-Anthracenecarboxylic acid. While all share the same molecular weight, the position of the carboxylic acid group on the anthracene ring system dramatically influences their physicochemical properties, spectroscopic signatures, and applications. This document delves into the synthesis, characterization, and practical utility of these compounds, with a particular focus on their relevance in materials science and pharmacology. Detailed experimental protocols for their analysis are provided, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Isomeric Comparison

This compound, along with its 2- and 9-isomers, are aromatic carboxylic acids derived from anthracene. They all share the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g/mol .[1] However, the seemingly minor difference in the substitution pattern of the carboxyl group leads to distinct physical and chemical behaviors. These compounds typically appear as light yellow to green crystalline powders.[2] Their planar, polycyclic aromatic structure results in limited solubility in water but good solubility in many organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][4]

| Property | This compound | 2-Anthracenecarboxylic Acid | 9-Anthracenecarboxylic Acid |

| Molecular Weight | 222.24 g/mol [5] | 222.24 g/mol [1][2][3][6] | 222.24 g/mol |

| Molecular Formula | C₁₅H₁₀O₂[5] | C₁₅H₁₀O₂[1][2][3] | C₁₅H₁₀O₂ |

| CAS Number | 607-42-1[5] | 613-08-1[1][3][6][7] | 723-62-6 |

| Appearance | Light yellow to green powder/crystal | Yellow to orange crystalline powder[2][3] | Yellow powder[8][9] |

| Melting Point | 249-253 °C | 289 °C[6] | 213-217 °C[9] |

| Solubility | Soluble in DMSO, DMF | Soluble in ethanol, ether, chloroform[3] | Soluble in ethanol, DMSO, DMF[4] |

Chemical Structure and Isomerism

The core of these molecules is the anthracene ring system, a tricyclic aromatic hydrocarbon. The position of the carboxylic acid functional group defines the isomer and its steric and electronic properties.

Caption: Chemical structures of the three main isomers of Anthracenecarboxylic acid.

Spectroscopic Characterization

Definitive identification and purity assessment of anthracenecarboxylic acid isomers rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

As carboxylic acids, all isomers exhibit two characteristic IR absorption bands.[10][11]

-

O-H Stretching: A very broad absorption band is observed in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[10][11]

-

C=O Stretching: A strong absorption appears between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded forms, this peak is typically centered around 1710 cm⁻¹.[10] Conjugation with the anthracene ring system can shift this frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

¹H NMR: The aromatic protons typically resonate in the downfield region (7-9 ppm). The exact chemical shifts and coupling patterns are unique to each isomer, allowing for their unambiguous identification. The acidic proton of the carboxyl group is often observed as a broad singlet at a very downfield chemical shift (>10 ppm).[12]

-

¹³C NMR: The carbon spectrum for each isomer will show distinct signals for the carboxyl carbon (typically >160 ppm) and the various aromatic carbons, reflecting the symmetry and electronic environment of each carbon atom.[13]

UV-Visible (UV-Vis) Spectroscopy

The extensive π-conjugated system of the anthracene core gives rise to strong UV-Vis absorption. The spectra typically show fine vibronic structuring characteristic of polycyclic aromatic hydrocarbons.[14] The absorption maxima (λmax) are sensitive to the solvent environment and the position of the carboxyl group.[15] For instance, the λmax for 9-Anthracenecarboxylic acid is reported at 254 nm.[9] These compounds are also known for their fluorescent properties, making them useful in various photonic applications.[3][16][17]

Synthesis and Reactivity

A common synthetic route to 9-Anthracenecarboxylic acid involves the oxidation of 9-anthracenecarbaldehyde.[18][19] This method is often preferred for its relatively mild conditions and high purity yields, making it suitable for industrial-scale production.[18][19] The carboxylic acid functionality allows for a range of subsequent chemical transformations, including:

-

Esterification and Amidation: Reactions at the carboxyl group to form esters and amides, which can be used to attach fluorescent labels to other molecules.[3][16]

-

Decarboxylative Reactions: For example, 9-Anthracenecarboxylic acid can be a precursor to 9-cyanoanthracene through palladium-catalyzed decarboxylative cyanation.

Key Applications in Research and Development

The unique photophysical and biological properties of anthracenecarboxylic acid isomers make them valuable in several fields.

-

Pharmacology and Drug Development: 9-Anthracenecarboxylic acid is a well-known inhibitor of chloride channels, particularly the ClC-1 skeletal muscle channel.[20] This property makes it a valuable pharmacological tool for studying ion channel function and its role in diseases like myotonia.[20] Its deuterated form, Anthracene-9-carboxylic acid-d9, is used as an internal standard in quantitative analysis by NMR or mass spectrometry.[21]

-

Materials Science and Optoelectronics: The strong fluorescence of the anthracene core makes these compounds, particularly the 2- and 9-isomers, excellent building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[3][17] They can be incorporated into polymers to create materials with specific optical and electronic properties.[3]

-

Analytical Chemistry: The fluorescent properties of 9-Anthracenecarboxylic acid are utilized in the quantitative analysis of cationic surfactants.[8][9] It can also be used as a derivatizing agent to label non-fluorescent compounds like fatty acids and phenols, enabling their sensitive detection by HPLC with fluorescence detection.[22]

Experimental Protocols

Purity Determination by Neutralization Titration

This protocol outlines the determination of the purity of an anthracenecarboxylic acid sample by titration with a standardized sodium hydroxide (NaOH) solution.[23][24]

Caption: Workflow for Purity Determination by Neutralization Titration.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 100-150 mg of anthracenecarboxylic acid and record the weight. Dissolve the sample in 50 mL of a suitable solvent, such as ethanol or a mixed aqueous-organic solvent, in an Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

-

Titration: Fill a burette with a standardized ~0.1 M NaOH solution. Titrate the anthracenecarboxylic acid solution with the NaOH solution dropwise while continuously stirring until the endpoint is reached, indicated by a persistent faint pink color.

-

Calculation: Calculate the purity of the sample using the following equation: Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of Acid ( g/mol )) / (Weight of Sample (g)) × 100

Causality: This method relies on the stoichiometric neutralization reaction between the acidic proton of the carboxylic acid and the hydroxide ions from the base.[23][25] The volume of titrant required to reach the equivalence point is directly proportional to the amount of pure acid in the sample.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the separation and quantification of anthracenecarboxylic acid isomers.[26][27]

Caption: General Workflow for HPLC Analysis of Anthracenecarboxylic Acids.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.[26]

-

Standard and Sample Preparation: Prepare stock solutions of the anthracenecarboxylic acid standard and the sample to be analyzed in the mobile phase. Perform serial dilutions to create a calibration curve.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-